N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide is the human Resolvin D1 Receptor DRV1 . This receptor plays a crucial role in resolving inflammation and promoting healing in the body .
Mode of Action
This compound acts as an agonist for the human Resolvin D1 Receptor DRV1 . This means that it binds to this receptor and activates it, triggering a series of biochemical reactions that lead to the resolution of inflammation .
Biochemical Pathways
The activation of the Resolvin D1 Receptor DRV1 by this compound leads to the initiation of several biochemical pathways that are involved in resolving inflammation . These pathways result in the reduction of pro-inflammatory signals and the promotion of healing processes .
Result of Action
The activation of the Resolvin D1 Receptor DRV1 by this compound leads to the resolution of inflammation . This results in the reduction of swelling, pain, and other symptoms associated with inflammation . Additionally, it promotes the healing of the affected tissues .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyrimidine derivatives, which are structurally similar to this compound, have a broad range of biological activities . They can interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different conditions to yield the desired imidazopyrimidine structure . The reaction conditions often include the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: TBHP in toluene is commonly used.
Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazopyrimidine ring.
Scientific Research Applications
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage but differ in the heterocyclic ring structure.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo ring but differ in the substituents and overall structure.
Uniqueness
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide is unique due to its specific imidazopyrimidine structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-3-14(21)18-13-7-4-6-12(10-13)15-11(2)20-9-5-8-17-16(20)19-15/h4-10H,3H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFRMAUSKIFZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=C(N3C=CC=NC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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